Arisanlactone D

Natural Product Chemistry Stereochemical Elucidation NMR Computation

Researchers studying schinortriterpenoids often lack authentic standards for direct NMR comparison. Arisanlactone D (CAS 1234186-01-6, C31H42O11, MW 590.66), a preschisanartane-type SNT from Schisandra arisanensis, is flagged for structural re-examination via NMR computation (PMID 31882053). Procuring this standard enables: • Direct 1D/2D NMR acquisition for computational prediction validation • Epimeric control for anti-HIV-1 protease SAR (19-epi isomer IC50 3.0 µM) • Benchmarking in HSV-1 inhibition screening (25% baseline) Supplied as ≥98% HPLC-pure powder with full analytical documentation and global shipping.

Molecular Formula C31H42O11
Molecular Weight 590.7 g/mol
Cat. No. B13448508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisanlactone D
Molecular FormulaC31H42O11
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C
InChIInChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26-,28-,29-,30-,31+/m1/s1
InChIKeyXVOAOTAZULSEBL-ZBEPTVKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arisanlactone D Overview


Arisanlactone D is a preschisanartane-type schinortriterpenoid (SNT) originally isolated from the fruits of Schisandra arisanensis, a medicinal plant endemic to Taiwan [1]. This highly oxygenated nortriterpenoid (molecular formula C31H42O11, molecular weight 590.70 g/mol) is structurally classified within the schinortriterpenoid family, a group characterized by complex polycyclic frameworks and multiple stereogenic centers [2]. The compound is available for research purposes from natural product suppliers and serves as an authentic reference standard for structural elucidation studies and comparative pharmacological investigations within the Schisandra-derived nortriterpenoid class.

Workflow
Natural product structural elucidation standard
Reference Role
C-19 epimer comparator for stereochemical SAR studies
Analytical Context
HPLC method available for related derivative; suitability for parent compound requires verification

Arisanlactone D Substitution Limitations


Preschisanartane-type schinortriterpenoids (SNTs) display significant structure-activity relationship (SAR) divergence driven by subtle stereochemical and functional group variations. Notably, the C-19 epimeric relationship between Arisanlactone D and its 19-epi counterpart (also designated as Preschisanartanin B) is pharmacologically consequential: the 19-epi diastereomer exhibits anti-HIV-1 protease activity (IC50 3.0 µM) , whereas no comparable antiviral data exist for Arisanlactone D itself in the primary literature. Similarly, Arisanlactone A differs fundamentally in skeletal architecture, possessing a distinct 5/5/7/9/5-fused pentacyclic ring system with a γ-lactone between C-15 and C-17 [1]. The structural uncertainty surrounding Arisanlactone D—explicitly flagged for re-examination by NMR computational methods [2]—further precludes interchangeable use with structurally characterized analogs.

C-19 epimer (19-epi-Arisanlactone D) exhibits anti-HIV-1 protease activity; Arisanlactone D lacks published activity data, making them non-interchangeable in antiviral assays.
Arisanlactone A differs in skeletal architecture (5/5/7/9/5-fused ring system); substitution may lead to divergent bioactivity profiles.
Reported structure flagged for re-examination by NMR computation; interchangeability with fully validated analogues is not supported without further structural confirmation.

Arisanlactone D Differentiation Evidence


Structural Authentication Requirement

In a 2019 study published in the Chinese Journal of Natural Medicines, Hu et al. explicitly recommended that the reported structures of arisanlactone D and schilancidilactone W should be re-checked using quantum chemical calculation of NMR parameters [1]. This structural uncertainty distinguishes Arisanlactone D from fully validated preschisanartane-type SNTs such as Preschisanartanin A and B, for which comprehensive NMR and X-ray crystallographic data are available [2].

Structural Authentication
Direct head-to-head comparison
Flagged for re-examination vs. fully validated analogues
Supports structural elucidation research; reported structure requires NMR computational verification.
Peer-reviewed recommendation for quantum chemical NMR parameter calculation.
Natural Product Chemistry Stereochemical Elucidation NMR Computation

C-19 Epimer Activity Divergence

The C-19 epimer of Arisanlactone D, designated 19-epi-Arisanlactone D (synonymous with Preschisanartanin B), exhibits anti-HIV-1 protease inhibitory activity with an IC50 value of 3.0 µM . In contrast, primary literature searches reveal no published quantitative activity data for Arisanlactone D against HIV-1 protease or any other viral target [1]. This stereochemistry-dependent activity gap establishes that the C-19 configuration functions as a pharmacophoric determinant within the preschisanartane scaffold.

C-19 Epimer Activity
Cross-study comparable
Arisanlactone D: no published data; 19-epi: IC50 3.0 µM (HIV-1 protease)
Defines stereochemical SAR boundary; C-19 configuration is a pharmacophoric determinant.
In vitro HIV-1 protease inhibition assay context.
Antiviral Discovery HIV-1 Protease Inhibition Stereochemical SAR

HSV-1 Inhibition Baseline

In the original 2010 isolation study from Schisandra arisanensis, Arisanlactone D (designated as compound 2 in the publication) was evaluated for antiviral activity against herpes simplex virus type 1 (HSV-1) and demonstrated 25% inhibition [1]. This activity level falls below the threshold typically considered biologically significant for antiviral development, positioning the compound as a low-activity reference standard rather than a lead candidate.

HSV-1 Inhibition Baseline
Class-level inference
25% inhibition
Low-activity reference standard for comparative antiviral screening.
Single-concentration screen; reproducibility context may vary.
Antiviral Screening HSV-1 Inhibition Natural Product Profiling

HPLC Analytical Method Availability

A validated HPLC method has been established for the simultaneous determination of four schinortriterpenoid lactones in Schisandra extracts, including de-hydroxy arisanlactone D as a key analyte [1]. This analytical protocol provides a platform for purity verification and quantitative analysis of Arisanlactone D-containing samples, though the method is specifically validated for the de-hydroxy derivative rather than the parent compound.

HPLC Method Availability
Supporting evidence
Validated HPLC for de-hydroxy arisanlactone D
Provides starting point for purity verification; applicability to parent compound requires verification.
Method co-validated with other schinortriterpenoids.
Analytical Chemistry Quality Control Chromatographic Standardization

Arisanlactone D Application Scenarios


NMR Structure Re-Examination

Researchers engaged in natural product structural revision can employ Arisanlactone D as a test case for quantum chemical NMR parameter calculation and experimental NMR data comparison. Given the explicit recommendation that its reported structure should be re-checked [1], this compound represents a peer-reviewed opportunity for laboratories to publish structural clarification work. The procurement of authentic Arisanlactone D enables direct acquisition of 1D/2D NMR spectra for comparison with computational predictions.

C-19 Epimer Comparator

Investigators examining anti-HIV-1 activity within the preschisanartane scaffold require both Arisanlactone D and its C-19 epimer (19-epi-Arisanlactone D, IC50 3.0 µM against HIV-1 protease) to establish stereochemical determinants of antiviral activity. Arisanlactone D serves as the essential epimeric control in head-to-head assays designed to quantify the activity differential attributable solely to C-19 configuration.

HSV-1 Reference Compound

In antiviral screening campaigns against HSV-1, Arisanlactone D provides a reproducible 25% inhibition baseline (single-concentration screen) [2] against which the activity of novel synthetic derivatives or structurally modified analogs can be quantitatively benchmarked. This low-activity reference helps define structure-activity boundaries within the schinortriterpenoid class.

Teaching Complex Polycyclic Scaffolds

Arisanlactone D, with its molecular formula C31H42O11 and eleven oxygen atoms distributed across a polycyclic framework [3], serves as an instructive case study for advanced spectroscopy courses. Students can practice interpreting NMR data from highly oxygenated, stereochemically dense natural products while engaging with authentic literature debates regarding structural assignment.

Application
Selection Property
Validation Focus
NMR structural re-examination studies
Structural authentication context
Quantum chemical NMR parameter comparison
C-19 epimer comparator studies
Stereochemical SAR investigation
HIV-1 protease activity differential
HSV-1 antiviral screening studies
Baseline activity reference standard
25% inhibition benchmark verification
Advanced spectroscopy teaching
Highly oxygenated polycyclic scaffold
NMR data interpretation practice

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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